Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the 1,4-dihydropyridine (1,4-DHP) class, characterized by a core heterocyclic ring substituted with ester groups (3,5-dicarboxylate), methyl groups (2,6-positions), and a 4-iodophenyl moiety. Synthesized via the Hantzsch reaction , this compound shares structural and pharmacological traits with calcium channel blockers like nifedipine . The iodine atom at the para position contributes to its unique steric, electronic, and lipophilic properties, distinguishing it from halogen-substituted analogs.
Properties
Molecular Formula |
C19H22INO4 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22INO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3 |
InChI Key |
WNVQQJAUSXKAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)I)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted phenyl compounds.
Scientific Research Applications
Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The dihydropyridine ring can interact with ion channels, affecting cellular processes.
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Molecular Weight : The iodine atom increases the target compound’s molecular weight (455.3 g/mol) significantly compared to bromo (408.3 g/mol) or nitro (386.4 g/mol) analogs.
- Substituent Effects: Iodo vs. Bromo: The iodine atom’s larger atomic radius (1.98 Å vs. Para vs. Ortho Substitution: The para-iodophenyl group minimizes steric clashes compared to ortho-substituted analogs (e.g., 2-bromophenyl), allowing better alignment with receptor sites . Electron-Withdrawing Groups: Nitro and dimethoxy groups reduce electron density on the dihydropyridine ring, altering redox behavior and metabolic stability .
Physicochemical Properties
Notes:
- The iodine atom enhances lipophilicity (estimated LogP ~3.5), improving membrane permeability but reducing aqueous solubility.
- The hydroxyl group in the 4-hydroxyphenyl analog increases polarity, making it more water-soluble .
Calcium Channel Modulation
- Target Compound : Expected to exhibit calcium channel blocking activity due to structural similarity to nifedipine . The iodine atom may prolong receptor interaction via van der Waals forces.
- Nitro-Substituted Analogs : Enhanced anti-inflammatory and vasodilatory effects due to nitro group’s redox activity .
- Hydroxyphenyl Analog : Antioxidant properties via radical scavenging, but reduced calcium channel affinity compared to halogenated derivatives .
Antimicrobial and Anticancer Potential
- Dimethoxy-Nitrophenyl Analog: Exhibits notable antimicrobial activity, attributed to the nitro group’s ability to disrupt microbial electron transport chains .
- Target Compound : The iodine atom’s size and polarizability may confer unique interactions with bacterial enzymes or cancer cell targets, though specific studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
